molecular formula C8H16N4 B8023362 1-ethyl-N3-(propan-2-yl)-1H-pyrazole-3,4-diamine

1-ethyl-N3-(propan-2-yl)-1H-pyrazole-3,4-diamine

Cat. No.: B8023362
M. Wt: 168.24 g/mol
InChI Key: WLAUTMSNMLZHJU-UHFFFAOYSA-N
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Description

1-ethyl-N3-(propan-2-yl)-1H-pyrazole-3,4-diamine is a heterocyclic compound featuring a pyrazole ring substituted with ethyl and isopropyl groups

Properties

IUPAC Name

1-ethyl-3-N-propan-2-ylpyrazole-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4/c1-4-12-5-7(9)8(11-12)10-6(2)3/h5-6H,4,9H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAUTMSNMLZHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)NC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N3-(propan-2-yl)-1H-pyrazole-3,4-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones, followed by alkylation to introduce the ethyl and isopropyl groups. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and alkylation steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods may also incorporate green chemistry principles, such as using environmentally benign solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N3-(propan-2-yl)-1H-pyrazole-3,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazoles, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

1-ethyl-N3-(propan-2-yl)-1H-pyrazole-3,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-ethyl-N3-(propan-2-yl)-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-(propan-2-yl)-1H-pyrazole-4-amine: Similar structure but different substitution pattern.

    1-ethyl-3-(propan-2-yl)-1H-pyrazole-5-amine: Another isomer with a different substitution position.

    1-ethyl-3-(propan-2-yl)-1H-pyrazole-4,5-diamine: Contains an additional amine group.

Uniqueness

1-ethyl-N3-(propan-2-yl)-1H-pyrazole-3,4-diamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.

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